molecular formula C26H23FN2O5 B2604897 N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide CAS No. 1207049-60-2

N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B2604897
CAS No.: 1207049-60-2
M. Wt: 462.477
InChI Key: JQRLWFBCZCZKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C26H23FN2O5 and its molecular weight is 462.477. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamides, including compounds similar to N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide, have been identified as inhibitors of carbonic anhydrase (CA) isoenzymes, exhibiting nanomolar half maximal inhibitory concentration (IC50) values. These inhibitors have different affinities for the isoenzymes, indicating potential applications in treating conditions where CA activity is implicated, such as glaucoma, edema, and certain neurological disorders (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

Some novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, including breast and colon cancer cells. These findings suggest that compounds with similar structures could have potential as anticancer agents, highlighting the importance of further investigation in this area (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activity

Research into the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety has revealed high activities against various bacterial strains. This indicates a promising avenue for developing new antimicrobial agents to combat resistant bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Anti-HIV Activity

Derivatives of N-arylsulfonyl have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Among these, specific derivatives showed promising activity against HIV-1 replication, indicating the potential for these compounds in HIV treatment strategies (Che, Liu, Tian, Hu, Chen, & Chen, 2015).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5/c1-31-22-14-21(15-5-7-17(27)8-6-15)29-20-10-9-18(13-19(20)22)28-26(30)16-11-23(32-2)25(34-4)24(12-16)33-3/h5-14H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLWFBCZCZKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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